2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C20H20Cl2N2O2. It is commonly referred to as JNJ-1661010 and is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that regulates insulin signaling, and inhibitors of PTP1B have been studied as potential treatments for type 2 diabetes and obesity.
Scientific Research Applications
Anticancer Research
A significant application of compounds related to 2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is in anticancer research. Studies have shown that derivatives of benzamides, including those with similar structures, exhibit moderate to excellent anticancer activity against various cancer cell lines. For instance, specific derivatives were evaluated for their efficacy against breast, lung, colon, and ovarian cancer, showing higher anticancer activities than certain reference drugs (Ravinaik et al., 2021). Similarly, other studies have synthesized and characterized benzamide derivatives for their anticancer properties, highlighting their potential in the treatment and management of cancer (Salahuddin et al., 2014).
Anti-proliferative Agents
Benzamide derivatives have been designed and synthesized as potential anti-proliferative agents. Compounds such as substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides have undergone screening for anti-cancer activity, with specific analogues demonstrating potent anti-cancer activity. These studies also include assessments of blood compatibility and insights into the mechanism of cell death, offering valuable information for developing new anti-cancer compounds (Soni et al., 2015).
Antimicrobial and Antibiofilm Properties
Some benzamide derivatives have been evaluated for their antimicrobial and antibiofilm properties. For example, acylthioureas derivatives showed significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This suggests potential applications of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Neuropharmacological Studies
Benzamide derivatives have also been studied for their interactions with dopamine receptors. For example, YM-09151-2, a benzamide derivative, has been shown to be a potent antagonist of dopamine D2-type receptors, impacting serum prolactin concentrations. Such studies are crucial in understanding the neuropharmacological implications of these compounds (Meltzer et al., 1983).
properties
IUPAC Name |
2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-12-5-7-14(11-17(12)23-9-3-2-4-18(23)24)22-19(25)15-10-13(20)6-8-16(15)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXREKGCKTWDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.